molecular formula C9H10BrNO2 B2891867 3-Amino-3-(4-bromophenyl)propanoic acid CAS No. 275826-36-3; 295356-30-8; 39773-47-2; 479074-63-0

3-Amino-3-(4-bromophenyl)propanoic acid

Cat. No.: B2891867
CAS No.: 275826-36-3; 295356-30-8; 39773-47-2; 479074-63-0
M. Wt: 244.088
InChI Key: RBOUYDUXPMAYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-bromophenyl)propanoic acid (CAS No. 39773-47-2) is a β-amino acid derivative with a brominated aromatic substituent. Its molecular formula is C₉H₁₀BrNO₂, and it has a molar mass of 244.09 g/mol . The compound features a 4-bromophenyl group attached to the β-carbon of the propanoic acid backbone, along with an amino group at the same position, creating a chiral center. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.

The compound is synthesized via a one-pot reaction involving 4-bromobenzaldehyde, malonic acid, and ammonium acetate at 80–85°C, yielding white crystals soluble in ethanol . It is commercially available in high-purity grades (99% to 99.999%) for research applications . Enantiomeric forms, such as the (S)-enantiomer hydrochloride (CAS 930769-56-5), are also utilized in stereochemical studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-3-(4-bromophenyl)propanoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves bromination of substituted aniline derivatives followed by amino group introduction via nucleophilic substitution. For example, starting with 4-bromoaniline, bromination can be achieved using bromine or brominating agents (e.g., NBS) under acidic conditions. The amino group is introduced using ammonia or alkyl amines in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Optimization : Yield improvements can be achieved by adjusting catalyst loading (e.g., using K₂CO₃ as a base) and solvent polarity. Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize reaction times .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Techniques :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the bromophenyl group (δ 7.2–7.6 ppm for aromatic protons) and the propanoic acid backbone (δ 2.5–3.5 ppm for CH₂ groups) .
  • HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry : Confirm molecular weight (244.09 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound derivatives?

  • Case Study : If 1H^1H NMR reveals additional peaks in the aromatic region, consider:

  • Isomerization : Check for positional isomerization of the bromine atom (e.g., para vs. ortho substitution) using 2D NMR (COSY, HSQC) .
  • Impurities : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
    • Data Validation : Cross-reference with computational models (e.g., DFT-based chemical shift predictions) to validate assignments .

Q. What strategies are effective for designing enzyme inhibition assays using this compound as a potential inhibitor?

  • Experimental Design :

  • Target Selection : Prioritize enzymes with active sites accommodating aromatic/acidic moieties (e.g., aminotransferases or decarboxylases) .
  • Assay Conditions : Use kinetic assays (UV-Vis or fluorometric) at physiological pH (7.4) with varying inhibitor concentrations (1–100 µM). Include negative controls (DMSO vehicle) .
  • Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. How do substituent variations (e.g., halogen position) on the phenyl ring affect the reactivity of this compound?

  • Comparative Analysis :

SubstituentPositionReactivity (vs. Br)Key Applications
-F2- or 4-↑ ElectrophilicitySuzuki coupling
-CH₃4-↑ Steric hindrancePeptide synthesis
-OH3-↓ Stability (oxidation)Chelation studies
  • Mechanistic Insight : Electron-withdrawing groups (e.g., -Br) enhance electrophilic aromatic substitution, while electron-donating groups (e.g., -CH₃) favor nucleophilic attacks .

Q. Methodological Considerations

Q. What are the best practices for troubleshooting low yields in the synthesis of this compound?

  • Root Causes :

  • Incomplete Bromination : Confirm stoichiometry (1:1 molar ratio of substrate to Br₂) and reaction time (≥6 hrs) .
  • Amino Group Instability : Use protective groups (e.g., Boc) during harsh reactions .
    • Solutions : Optimize temperature (60–80°C for bromination) and solvent polarity (e.g., DCM for non-polar intermediates) .

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

  • Tools :

  • Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory studies) .
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data to predict activity trends .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-amino-3-(4-bromophenyl)propanoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological relevance:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological/Functional Notes References
This compound C₉H₁₀BrNO₂ 244.09 4-Bromo, 3-amino Synthetic versatility; chiral pharmacophore
3-((4-Hydroxyphenyl)amino)propanoic acid C₉H₁₁NO₃ 181.19 4-Hydroxy, amino linkage Anticancer, antioxidant activities
3-(4-Benzoylphenylamino)-3-oxopropanoic acid C₁₆H₁₄N₂O₄ 298.29 Benzoyl, oxo-propanoyl Intermediate in photo-probe synthesis
2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 4-Bromo, 2-amino Positional isomer; altered conformation
3-(4-Bromophenyl)propanoic acid C₉H₉BrO₂ 229.07 4-Bromo Lacks amino group; reduced solubility
3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid C₉H₉BrFNO₂ 262.08 3-Bromo, 4-fluoro Enhanced electronic effects

Key Comparative Analysis

Substituent Effects: Bromine vs. Amino Group Position: The 3-amino configuration in the target compound contrasts with the 2-amino isomer (2-Amino-3-(4-bromophenyl)propanoic acid), altering hydrogen-bonding capacity and steric interactions in biological systems .

Synthetic Utility: The target compound’s chiral center enables enantioselective synthesis, as seen in its (S)-enantiomer hydrochloride, which is used in asymmetric catalysis and receptor-binding studies . In contrast, 3-(4-bromophenyl)propanoic acid (lacking the amino group) is less reactive in peptide coupling reactions, limiting its utility in drug design .

Biological Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit anticancer and antioxidant properties due to the electron-donating hydroxyl group, which stabilizes radical intermediates . The bromo substituent in the target compound may instead enhance electrophilic reactivity, favoring covalent binding to biological targets.

Safety and Stability: The target compound requires storage in inert atmospheres and protection from light to prevent degradation, similar to other amino acid derivatives like 3-(4-hydroxyphenyl)propanoic acid (CAS 501-97-3) . In contrast, 3-(4-bromophenyl)propanoic acid (without an amino group) is more stable under ambient conditions but poses fewer handling hazards .

Research Implications

The structural uniqueness of this compound positions it as a promising scaffold for:

  • Drug Discovery : Its bromine atom and chiral center make it a candidate for developing kinase inhibitors or GPCR modulators.
  • Material Science : The aromatic bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized polymer synthesis.

Further studies should explore its pharmacokinetics and toxicity profiles, leveraging methodologies applied to neurotoxic analogs like BMAA (2-Amino-3-(methylamino)-propanoic acid) .

Properties

IUPAC Name

3-amino-3-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOUYDUXPMAYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39773-47-2
Record name 3-amino-3-(4-bromophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromobenzaldehyde (10 g, 54 mmol), ammonium acetate (8.663 g, 112.4 mmol) and malonic acid (5.6762 g, 54.5 mmol) were refluxed (slow) in absolute ethanol (45 mL) for 150 hours. White solid was filtered and dissolved into a warm (70° C.) solution of 50 mL of Na2CO3 and 50 mL of H2O. This solution was then extracted with 100 mL of diethyl ether three times. The aqueous layer was further acidified to pH 7 to produce white solid β-4-bromophenyl-β-alanine (4.5140 g, 18.49 mmol, 34.2%); MP: 234° C.; IR (KBr): 3061, 1594 cm−1; TLC: RF=0.35 (solvent 24), 0.32 (solvent 25); 1H NMR (D2O/K2CO3): δ 7.42-7.38 (m, 2H), 7.17-7.14 (m, 2H), 4.11-4.07 (t, J=7.25 Hz, 1H), 2.48-2.36 (m, 2H). Anal. Calcd for C9H10BrNO2: C, 44.29; H, 4.13; N, 5.74. Found: C, 44.35; H, 3.93; N, 5.70.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.663 g
Type
reactant
Reaction Step One
Quantity
5.6762 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromobenzaldehyde (50.0 g, 270 mmol), malonic acid (28.1 g, 270 mmol) and ammonium acetate (27.7 g, 359 mmol, 1.3 eq.) are dissolved in ethanol (400 ml). The mixture is heated at reflux for 16 h. The resulting solid is collected on a glass filter funnel, collected with suction filtration and washed with ethanol. The residue is then recrystallized from methanol (80 ml). It is subsequently triturated with ethyl acetate and collected by suction filtration. 41.0 g (0.16 mmol, 62% of theory) of the title compound are obtained as a colorless crystalline solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.